molecular formula C21H29N3O3S B6562532 1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 942873-22-5

1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B6562532
CAS No.: 942873-22-5
M. Wt: 403.5 g/mol
InChI Key: XRXWMFQECXGHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a sulfonamide derivative featuring a piperidine backbone linked to a substituted pyrazole ring.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-15-19(28(26,27)23-13-7-6-8-14-23)16(2)24(22-15)20(25)17-9-11-18(12-10-17)21(3,4)5/h9-12H,6-8,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXWMFQECXGHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Piperidine vs. Piperazine Backbones
  • Piperidine Derivatives: Example: 4-(2,4-Dichlorophenoxy)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (C16H19Cl2N3O3S, MW 404.31)
  • Features a six-membered piperidine ring with a single nitrogen atom.
  • Higher lipophilicity (XLogP 3.6) due to dichlorophenoxy substituents. Target Compound: The tert-butylbenzoyl group likely increases steric hindrance and lipophilicity compared to dichlorophenoxy substituents.
  • Piperazine Derivatives :

    • Example: 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (C11H10O3, MW 190.20)
  • Contains a seven-membered piperazine ring with two nitrogen atoms.
  • Lower molecular weight and reduced lipophilicity compared to piperidine analogs.
(b) Pyrazole Substituents
  • Difluoromethyl Substitution :
    • Example: 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine (C18H22N4O3, MW 342.40)
  • Difluoromethyl group enhances metabolic stability and electronic effects.
    • Target Compound : The 4-tert-butylbenzoyl group may improve target affinity but reduce solubility compared to difluoromethyl derivatives.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight XLogP Key Substituents
Target Compound* (Not explicitly listed) ~450 (estimated) ~4.2 4-tert-Butylbenzoyl
4-(2,4-Dichlorophenoxy)-1-[(3,5-dimethyl-pyrazol-4-yl)sulfonyl]piperidine C16H19Cl2N3O3S 404.31 3.6 2,4-Dichlorophenoxy
1-[(3,5-Dimethyl-pyrazol-4-yl)sulfonyl]piperazine C11H10O3 190.20 1.8 None (simple sulfonyl-piperazine)
1-{[1-(Difluoromethyl)-3,5-dimethyl-pyrazol-4-yl]sulfonyl}piperazine C18H22N4O3 342.40 2.5 Difluoromethyl

*Estimates based on structural analogs.

Structural Refinement and Crystallography

  • SHELX Applications: Programs like SHELXL and SHELXS are critical for refining crystal structures of sulfonamide derivatives . Structural data for analogs (e.g., dichlorophenoxy-piperidine) highlight conformational preferences, such as planar pyrazole rings and axial sulfonyl group orientation .

Key Findings and Implications

Substituent Effects : The tert-butylbenzoyl group in the target compound likely confers superior target affinity but may compromise solubility compared to halogenated or smaller substituents.

Backbone Influence : Piperidine derivatives generally exhibit higher lipophilicity and molecular weight than piperazine analogs, impacting pharmacokinetic profiles.

Therapeutic Potential: Structural similarities to PKR1-targeting compounds suggest CNS applications, though further in vivo studies are required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.